molecular formula C20H25N5O3 B5521997 2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5521997
M. Wt: 383.4 g/mol
InChI Key: NYCMWCWCQJWOED-UHFFFAOYSA-N
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Description

2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.19573968 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to evaluate their antihypertensive activity. This research demonstrates the versatility of spirocyclic compounds in medicinal chemistry, potentially offering insights into the synthesis methodologies that could apply to compounds like 2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one (Caroon et al., 1981).

  • Another study details the retropinacol rearrangement in the synthesis of 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives , highlighting advanced synthetic routes to access structurally complex spirocyclic compounds, which could be relevant for the synthesis of similar compounds (Shklyaev et al., 2011).

Biological Activity and Applications

  • Research on aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone to form diazadispirodecanes and triazadispirododecanes suggests potential biological activities of spirocyclic compounds. These processes could be relevant for developing compounds with specific biological targets (Albar et al., 1997).

  • A study on new derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide investigated their lipase and α-glucosidase inhibition, showing the potential therapeutic applications of spirocyclic compounds in enzyme inhibition and metabolic disease management (Bekircan et al., 2015).

Supramolecular Chemistry

  • The preparation and analysis of spirohydantoin derivatives revealed their role in supramolecular arrangements, providing insights into how structural modifications impact molecular interactions, which could be crucial for designing spirocyclic compounds with desired physical and chemical properties (Graus et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Similar compounds have been found to inhibit enzymes such as acetylcholinesterase .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-8-[2-(1,2,4-triazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-28-17-4-2-3-16(9-17)11-24-13-20(10-18(24)26)5-7-23(8-6-20)19(27)12-25-15-21-14-22-25/h2-4,9,14-15H,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCMWCWCQJWOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)C(=O)CN4C=NC=N4)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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